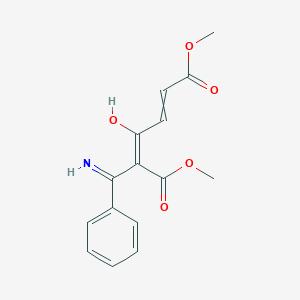
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate typically involves multi-step organic reactions. One common method includes the condensation of benzenecarboximidoyl chloride with a suitable diene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoyl intermediate. Subsequent steps may involve the addition of dimethyl malonate and a catalyst to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted aromatic compounds.
科学的研究の応用
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.
Dimethyl succinate: Used as a flavoring agent and in industrial applications.
Uniqueness
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Unlike dimethyl fumarate and dimethyl succinate, this compound has a more complex structure that includes both aromatic and aliphatic components, making it versatile for various scientific and industrial applications.
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-12(18)9-8-11(17)13(15(19)21-2)14(16)10-6-4-3-5-7-10/h3-9,16-17H,1-2H3/b9-8?,13-11+,16-14? |
InChIキー |
NMZFOVASSQHZFA-XPNWPIGBSA-N |
異性体SMILES |
COC(=O)C=C/C(=C(/C(=N)C1=CC=CC=C1)\C(=O)OC)/O |
正規SMILES |
COC(=O)C=CC(=C(C(=N)C1=CC=CC=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
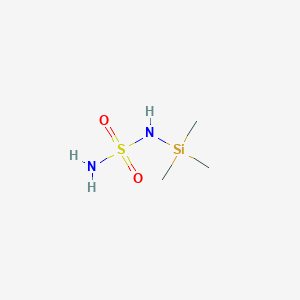


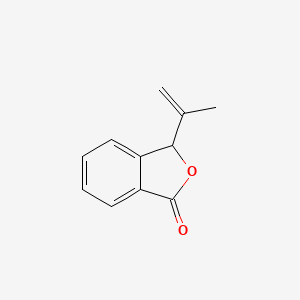
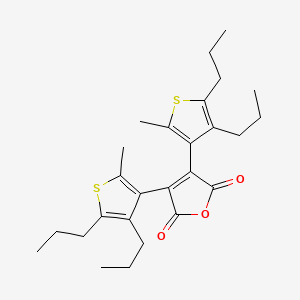

![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
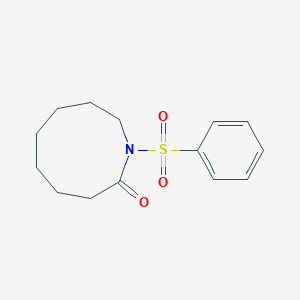
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
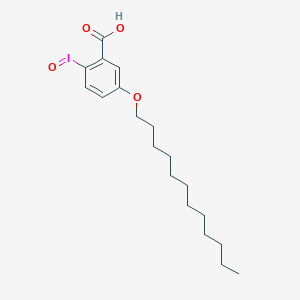

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
